molecular formula C10H6ClF2N3O B2489968 4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine CAS No. 1193217-94-5

4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine

Cat. No.: B2489968
CAS No.: 1193217-94-5
M. Wt: 257.62
InChI Key: YDHYMBFDKIURGE-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C10H6ClF2N3O and a molecular weight of 257.63 g/mol It is a pyrimidine derivative, characterized by the presence of chloro, difluorophenoxy, and amine functional groups

Preparation Methods

The synthesis of 4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 2,4-difluorophenol under basic conditions, followed by amination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with the difluorophenoxy group .

Chemical Reactions Analysis

4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity .

Properties

IUPAC Name

4-chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N3O/c11-9-8(14)10(16-4-15-9)17-7-2-1-5(12)3-6(7)13/h1-4H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHYMBFDKIURGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=C(C(=NC=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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